N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide
Description
N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a methoxyphenyl group, a methylsulfonyl group, and a phenylethyl group attached to a glycinamide backbone.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-24-17-10-8-16(9-11-17)19-18(21)14-20(25(2,22)23)13-12-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKIXKULVVKCSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyaniline with methylsulfonyl chloride to form N-(4-methoxyphenyl)methanesulfonamide. This intermediate is then reacted with 2-phenylethylamine and glycine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as low temperatures for reduction reactions and acidic or basic environments for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group produces a sulfide derivative.
Scientific Research Applications
N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)glycinamide: Lacks the methylsulfonyl and phenylethyl groups.
N-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide: Lacks the methoxyphenyl group.
N-(4-methoxyphenyl)-N~2~-(2-phenylethyl)glycinamide: Lacks the methylsulfonyl group.
Uniqueness
N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide is unique due to the presence of all three functional groups, which confer distinct chemical and biological properties. This combination of groups allows for versatile reactivity and the ability to interact with a wide range of molecular targets, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
